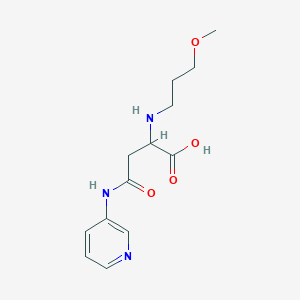
2-((3-Methoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Methoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is an organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a pyridine ring, a butanoic acid moiety, and a methoxypropylamino group, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridine Derivative: The starting material, pyridine, undergoes a series of reactions to introduce the necessary functional groups. This may involve halogenation, nitration, or other electrophilic aromatic substitution reactions.
Introduction of the Butanoic Acid Moiety: The pyridine derivative is then reacted with a suitable reagent, such as a Grignard reagent or an organolithium compound, to introduce the butanoic acid moiety.
Attachment of the Methoxypropylamino Group:
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and implementing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-((3-Methoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2-((3-Methoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.
Material Science: The compound’s properties may be exploited in the design of new materials with specific functionalities, such as catalysts or sensors.
作用機序
The mechanism of action of 2-((3-Methoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
類似化合物との比較
Similar Compounds
2-((3-Methoxypropyl)amino)-4-oxo-4-(pyridin-2-ylamino)butanoic acid: Similar structure but with a different position of the pyridine ring.
2-((3-Methoxypropyl)amino)-4-oxo-4-(pyridin-4-ylamino)butanoic acid: Another isomer with the pyridine ring in a different position.
2-((3-Methoxypropyl)amino)-4-oxo-4-(quinolin-3-ylamino)butanoic acid: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
The uniqueness of 2-((3-Methoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-(3-methoxypropylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-20-7-3-6-15-11(13(18)19)8-12(17)16-10-4-2-5-14-9-10/h2,4-5,9,11,15H,3,6-8H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGLOFRHNVIUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(CC(=O)NC1=CN=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
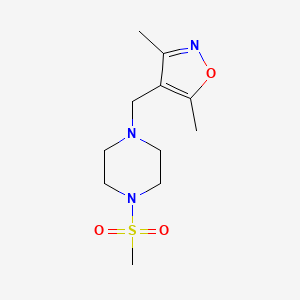
![1-[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2995654.png)




![1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2995664.png)

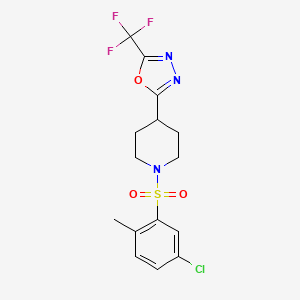
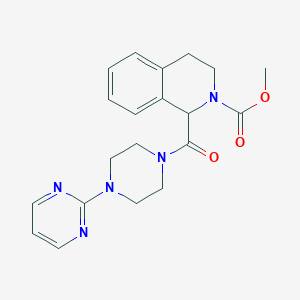

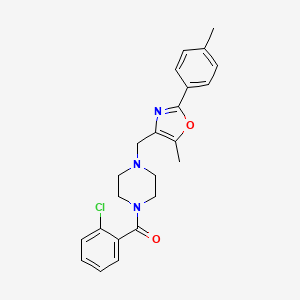

![Endo-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2995676.png)
